3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine
Overview
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of both nitrogen and oxygen atoms in its structure imparts unique chemical properties that make it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acid derivatives under basic conditions. For example, the reaction of an amidoxime with an acid chloride can yield the desired oxadiazole ring through the formation of an O-acyl amidoxime intermediate, which then undergoes cyclization .
Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. This reaction is typically carried out in situ, where chloroximes are treated with nitriles in the presence of a base to generate the nitrile oxide, which then reacts with the nitrile to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and improve scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced rings. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, depending on the reagents used.
Scientific Research Applications
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties
Medicine: Due to its potential biological activities, it is being explored as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . In cancer research, it might inhibit the proliferation of cancer cells by interfering with key signaling pathways or enzymes involved in cell division .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A closely related compound that shares the oxadiazole ring but lacks the pyridine ring. It has similar chemical properties and applications.
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine: A derivative with a phenyl group instead of a methyl group.
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another derivative with a benzoic acid moiety, which can influence its solubility and reactivity.
Uniqueness
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the presence of both the pyridine and oxadiazole rings in its structure This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler oxadiazole or pyridine derivatives
Properties
IUPAC Name |
3-methyl-5-pyridin-3-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEMSJAQQSVHGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273277 | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1455-85-2 | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1455-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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